Product packaging for Isosalvianolic acid B(Cat. No.:)

Isosalvianolic acid B

Cat. No.: B10765251
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosalvianolic Acid B is a prominent bioactive caffeic acid trimer and a key constituent isolated from the traditional medicinal herb Salvia miltiorrhiza (Danshen). This compound has garnered significant research interest due to its potent antioxidant and multifaceted cytoprotective properties. Its primary mechanism of action involves the efficient scavenging of reactive oxygen species (ROS) and the activation of the Nrf2 antioxidant signaling pathway, which subsequently upregulates the expression of downstream cytoprotective enzymes. Researchers extensively utilize this compound to investigate its potential therapeutic effects in models of cardiovascular disease, where it demonstrates protective functions against endothelial dysfunction and ischemia-reperfusion injury. Furthermore, its robust neuroprotective effects are a major focus, with studies exploring its ability to mitigate oxidative stress-induced damage in models of neurodegenerative conditions, such as Alzheimer's and Parkinson's disease. As a critical research tool, this compound is essential for elucidating the molecular mechanisms underlying oxidative stress-related pathologies and for advancing the development of novel therapeutic strategies. This product is provided as a high-purity analytical standard, strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B10765251 Isosalvianolic acid B

Properties

IUPAC Name

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Analytical Methodologies for Isosalvianolic Acid B

Advanced Chromatographic and Spectrometric Techniques for Isolation and Elucidation

The isolation and structural elucidation of Isosalvianolic acid B rely on a combination of advanced chromatographic separation techniques and spectrometric detection methods. These tools are essential for separating it from a complex mixture of other phytochemicals, particularly its own isomers, and for confirming its unique molecular structure.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Separation is typically achieved using a reversed-phase column, most commonly a C18 column. nih.govnih.gov The mobile phase generally consists of a gradient elution system involving acetonitrile (B52724) and acidified water (often with formic or acetic acid) to ensure sharp peak shapes and effective separation. nih.govnih.govjfda-online.com Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, with a wavelength set around 280-290 nm, which is optimal for this class of phenolic compounds. nih.govjfda-online.comnih.gov The retention time of this compound is a key identifier but is highly dependent on the specific HPLC method, including the column, mobile phase gradient, and flow rate. mdpi.comnih.gov

ParameterTypical Value/ConditionSource(s)
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.govnih.govnih.gov
Mobile Phase Acetonitrile and acidified water (e.g., 0.1-0.5% formic or acetic acid) nih.govjfda-online.com
Elution Gradient nih.govnih.gov
Detection DAD or UV at ~280-290 nm nih.govjfda-online.comnih.gov
Flow Rate 0.5 - 1.0 mL/min nih.govjfda-online.com
Column Temperature 25 - 35 °C rhhz.netipb.pt

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) offers enhanced speed and sensitivity for the analysis of complex samples containing this compound. researchgate.netmdpi.com This method significantly reduces analysis time while providing the high specificity of mass spectrometric detection. It is particularly valuable for pharmacokinetic studies where rapid and sensitive quantification in biological matrices like plasma is required. mdpi.com The coupling of UFLC with a mass spectrometer, such as a triple quadrupole or a time-of-flight (TOF) analyzer, allows for the simultaneous identification and quantification of multiple components in a single run. researchgate.net

Mass spectrometry is indispensable for the structural confirmation of this compound. Operating in negative electrospray ionization (ESI) mode, this compound and its isomers typically show a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 717. mdpi.comnih.govipb.ptmostwiedzy.pl The molecular formula for this ion is C₃₆H₂₉O₁₆⁻. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment this precursor ion, generating a unique fingerprint of product ions that helps to define its structure. The fragmentation pattern involves the neutral loss of characteristic moieties. Key fragment ions for this compound include the loss of a Danshensu (B613839) unit (C₉H₁₀O₅, 198 Da) to produce a significant ion at m/z 519, and the loss of a caffeic acid unit (C₉H₈O₄, 180 Da) resulting in an ion at m/z 537. researchgate.netmdpi.com Another observed fragment at m/z 321 is also characteristic. mdpi.commdpi.com The relative abundance of these fragments can help differentiate it from its isomers. mdpi.com

Precursor Ion (m/z)Product Ions (m/z)Neutral LossSource(s)
717.1447 [M-H]⁻673.0787CO₂ (44 Da) mdpi.com
519.1280Danshensu (C₉H₁₀O₅, 198 Da) mdpi.comresearchgate.netmdpi.com
537.0676Caffeic acid (C₉H₈O₄, 180 Da) researchgate.netmdpi.com
321.0964- mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of the complete chemical structure, including the precise connectivity and stereochemistry of a molecule. Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the exact arrangement of atoms and their spatial relationships can be determined. mdpi.comcolab.ws For this compound, NMR would reveal the specific attachment points of the phenylpropanoid units and the stereochemistry of the chiral centers, which fundamentally distinguish it from salvianolic acid B and other isomers. While NMR is the gold standard for structural validation, detailed and fully assigned NMR data for this compound are less commonly reported in the literature compared to its more prevalent isomer, salvianolic acid B, often due to its lower abundance and the difficulty in isolating it in sufficient purity for analysis. nih.govmdpi.com

Mass Spectrometry (MS) and Fragmentation Analysis

Differentiation from Isomeric Salvianolic Acids

A major analytical challenge is distinguishing this compound from its isomers, which share the same molecular weight and formula (C₃₆H₃₀O₁₆). ipb.ptnih.gov These isomers include salvianolic acid B, salvianolic acid E, and salvianolic acid L.

The primary method for differentiating these isomers is through reversed-phase HPLC, where they exhibit distinct retention times. researchgate.netresearchgate.net The elution order is generally consistent: salvianolic acid E elutes first, followed by salvianolic acid B, and then this compound. researchgate.netresearchgate.netresearchgate.netresearchgate.net

For example, one study using LC-MS reported the following elution times for three isomers with an m/z of 717:

Salvianolic acid L: 2.00 min nih.gov

This compound: 2.30 min nih.gov

Salvianolic acid B: 2.52 min nih.gov

In addition to chromatographic separation, differences in their MS/MS spectral patterns can be used for identification. Although they share many of the same fragment ions, the relative intensities or the presence of specific, less abundant fragments can differ. For instance, some studies suggest that the preferential loss of a danshensu unit (m/z 519) versus a caffeic acid unit (m/z 537) can be a distinguishing feature between isomers. mdpi.com

FeatureThis compoundSalvianolic Acid BSalvianolic Acid LSource(s)
Molecular Ion [M-H]⁻ m/z 717m/z 717m/z 717 nih.gov
Relative Elution Order ThirdSecondFourth (after this compound) researchgate.netresearchgate.netresearchgate.net
Example Retention Time 2.30 min2.52 min2.00 min nih.gov
Key MS/MS Fragment m/z 519 (loss of danshensu)m/z 519 and m/z 537- mdpi.com

Methodologies for Purity Assessment in Research Isolates

The purity assessment of research isolates of this compound is a critical step to ensure the reliability and reproducibility of scientific investigations. Due to its structural complexity and the presence of closely related isomers and degradation products, a combination of sophisticated analytical techniques is typically employed. These methodologies are designed to separate this compound from potential impurities, identify these contaminants, and quantify the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. phytopurify.com HPLC methods, often coupled with Diode Array Detection (DAD), provide quantitative data on the purity of the isolate by measuring the relative peak area of the target compound against any detected impurities. nih.gov The choice of column, mobile phase composition, and gradient elution program is crucial for achieving optimal separation from its isomers, such as salvianolic acid B, salvianolic acid E, and salvianolic acid L. researchgate.netresearchgate.net In reversed-phase chromatography, these compounds can be distinguished by their characteristic retention times. researchgate.netresearchgate.net For instance, a common elution order is salvianolic acid E, followed by salvianolic acid B, and then this compound. researchgate.netresearchgate.net Validation of the HPLC method is essential and typically involves assessing parameters such as precision, repeatability, and stability to ensure the results are reliable. nih.gov Purity levels for research-grade this compound are often reported to be above 98%. biocrick.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for both the identification of this compound and the characterization of impurities. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, which aid in confirming the elemental composition of the parent compound and any co-eluting substances. nih.govmdpi.com Tandem mass spectrometry (MS/MS or MSⁿ) is used to generate fragmentation patterns that are characteristic of the molecule's structure. nih.govmdpi.comresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ and its subsequent fragment ions, researchers can identify potential degradation products or related salvianolic acid derivatives. mdpi.comipb.pt For example, in the autoclaved samples of salvianolic acid B, HPLC-TOF-MS has been used to identify a range of degradation products including this compound itself. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to confirm the structural integrity and purity of this compound isolates. phytopurify.combiocrick.com ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, creating a unique fingerprint. mdpi.com The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can further elucidate the structure and confirm that the isolated compound is indeed this compound and not a structural isomer. researchgate.net Quantitative NMR (qNMR) has also been utilized as a fast and accurate method for quantifying phenolic acids, including salvianolic acid B, in extracts. researchgate.net

A combination of these methods provides a comprehensive purity profile. Typically, HPLC-DAD is used for initial quantification, while LC-MS and NMR are employed for definitive structural confirmation and impurity identification. phytopurify.combiocrick.comrhhz.net This multi-faceted approach ensures that research isolates of this compound meet the high purity standards required for pharmacological and biochemical studies.

Interactive Data Tables

Table 1: HPLC Methodologies for the Analysis of this compound and Related Compounds

This table summarizes various High-Performance Liquid Chromatography (HPLC) conditions used in the analysis and purification of this compound and its related compounds.

ParameterCondition 1Condition 2Condition 3
Column Waters XBridge-C18 (5 µm, 150 mm × 4.6 mm) nih.govWaters Spherisorb S3 ODS-2 C18, 3 µm (4.6 mm × 150 mm) ipb.ptC18 column nih.gov
Mobile Phase A: Acetonitrile; B: Water with 0.1% formic acid nih.govA: 0.1% formic acid in water; B: Acetonitrile ipb.ptAcetonitrile and aqueous phosphoric acid nih.gov
Gradient Program 0–10 min, 5%–20% A; 10–25 min, 20%–30% A; 25–35 min, 30%–70% A; 35–60 min, 70% A nih.gov10% B to 15% B (5 min); 15-25% B (5 min); 25-35% B (10 min); isocratic 50% B (10 min) ipb.ptLinear gradient elution nih.gov
Flow Rate 1.0 mL/min nih.gov0.5 mL/min ipb.ptNot Specified
Detection Mass Spectrometry (MS) nih.govDiode Array Detector (DAD) at 280 nm and 370 nm, and MS ipb.ptUV at 280 nm nih.gov
Column Temp. Room Temperature nih.gov35 °C ipb.ptNot Specified

Table 2: Mass Spectrometry (MS) Parameters and Findings for this compound

This table details the Mass Spectrometry conditions and key fragmentation data used for the identification of this compound.

ParameterFinding 1Finding 2
Ionization Mode Electrospray Ionization (ESI), Negative nih.govmdpi.comElectrospray Ionization (ESI), Negative mdpi.com
Precursor Ion [M-H]⁻ (m/z) 717.1447 mdpi.com717 mdpi.com
MS² Fragmentation Ions (m/z) 673.0787, 519.1280, 321.0964 mdpi.comNot specified
MS³ Fragmentation of m/z 519 339, 321 nih.govNot specified
Instrumentation HPLC-ESI-LQT-Orbitrap/MS mdpi.comLC-MS/MS mdpi.com
Significance Distinguishes this compound from its isomers based on characteristic fragmentation patterns. mdpi.comipb.ptUsed to identify isomeric compounds in plant extracts. mdpi.com

Biosynthesis and Metabolic Pathways of Isosalvianolic Acid B

Precursor Compounds and Enzymatic Transformations

The biosynthetic journey of Isosalvianolic acid B begins with primary metabolites and proceeds through a series of enzymatic reactions. The entire process is a branch of the well-established phenylpropanoid pathway. mdpi.comsemanticscholar.org

The foundational precursors for the synthesis of all phenolic acids in Salvia species are the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.comsemanticscholar.org These precursors enter two parallel branches of the phenylpropanoid pathway, initiated by key enzymes. Phenylalanine ammonia-lyase (PAL), cinnamic acid-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are critical enzymes in the phenylalanine branch. mdpi.comsemanticscholar.org In the tyrosine branch, tyrosine aminotransferase (TAT) is the first key rate-limiting enzyme. mdpi.comsemanticscholar.org

Through these initial steps, the plant synthesizes caffeic acid, which serves as a fundamental structural unit and a central intermediate in the pathway. mdpi.com Caffeic acid and its derivative, 3,4-dihydroxyphenyllactic acid (more commonly known as Danshensu), are the building blocks for rosmarinic acid. mdpi.commdpi.com Rosmarinic acid synthase (RAS) is a key enzyme that catalyzes the formation of rosmarinic acid. mdpi.comsemanticscholar.org

Rosmarinic acid is the direct and crucial precursor to the more complex salvianolic acids, including Salvianolic acid B and its isomer, this compound. mdpi.comfrontiersin.orgnih.gov The transformation of rosmarinic acid into Salvianolic acid B is thought to occur via oxidative coupling, a reaction likely catalyzed by oxidase enzymes such as laccases. mdpi.comnih.gov One proposed pathway suggests that two molecules of rosmarinic acid polymerize to form Salvianolic acid B. mdpi.com Another suggests that rosmarinic acid is first converted to Salvianolic acid E, which is then transformed into Salvianolic acid B. mdpi.comsemanticscholar.org While the precise enzymatic steps leading from rosmarinic acid to Salvianolic acid B and subsequently to the isomeric form, this compound, are not yet fully elucidated, their origin within this framework is well-established. mdpi.comsemanticscholar.orgmdpi.com

Integration within the Phenylpropanoid Metabolic Pathway

The biosynthesis of this compound does not occur in isolation but is an integral part of the larger phenylpropanoid metabolic pathway. mdpi.comnih.gov This pathway is a cornerstone of secondary metabolism in higher plants, responsible for producing a wide array of phenolic compounds from the initial precursors, phenylalanine and tyrosine. mdpi.comunipi.it

The phenylpropanoid pathway is a multi-branched network that yields not only phenolic acids like the salvianolic acids but also flavonoids, isoflavonoids, and lignin (B12514952). mdpi.comnih.gov The intermediates of the pathway, such as caffeic acid and its CoA-activated form, caffeoyl-CoA, stand at metabolic crossroads, from which the synthesis can proceed in several directions. mdpi.com

The production of this compound represents a significant metabolic investment for the plant. The flow of carbon through the phenylpropanoid pathway must be carefully regulated to balance the production of various essential compounds. For instance, the synthesis of lignin, a structural component of cell walls, competes for the same precursors as phenolic acids. nih.gov Therefore, the regulation of key enzymes at branch points determines the metabolic flux towards the synthesis of this compound and other related compounds.

Genetic and Environmental Factors Influencing Biosynthesis and Accumulation

The quantity of this compound produced and stored in plant tissues is not constant. It is dynamically influenced by a combination of the plant's genetic makeup and a wide range of environmental signals and cultivation conditions. nih.govnih.gov

The biosynthesis of this compound is controlled at the genetic level through the expression of specific biosynthetic genes and the action of various transcription factors.

Laccase (LAC) enzymes are believed to be critical for the final steps of Salvianolic acid B synthesis, catalyzing the oxidative coupling of rosmarinic acid. frontiersin.orgnih.govnih.gov In S. miltiorrhiza, a family of 29 laccase genes (SmLACs) has been identified. frontiersin.orgnih.gov Studies involving the silencing or overexpression of specific laccase genes have confirmed their role. For example, silencing SmLAC7, SmLAC20, and SmLAC28 in the hairy roots of S. miltiorrhiza led to changes in the content of Salvianolic acid B. frontiersin.org Furthermore, using CRISPR/Cas9 to knock out multiple laccase genes resulted in a significant drop in both rosmarinic acid and Salvianolic acid B levels, highlighting their essential function. nih.gov

Transcription factors (TFs) are master regulators that can turn entire pathways on or off by controlling the expression of multiple biosynthetic genes. Several TF families, including MYB, WRKY, and bHLH, have been shown to regulate the salvianolic acid pathway. nih.govnih.govfrontiersin.orgfrontiersin.org Overexpression of the transcription factor SmMYC2 was found to increase Salvianolic acid B production by up-regulating most of the enzyme-encoding genes in the phenylpropanoid pathway. frontiersin.org Similarly, SmWRKY40 has been identified as a key transcription factor essential for the biosynthesis of both rosmarinic acid and Salvianolic acid B. nih.gov

Conversely, some transcription factors act as repressors. The overexpression of SmMYB71 in hairy roots led to a significant decrease in salvianolic acid content. mdpi.com

Table 1: Key Genes and Transcription Factors in Salvianolic Acid B Biosynthesis

Gene/FactorTypeProposed FunctionEffect of Overexpression/Silencing
PAL, C4H, 4CL, TAT Biosynthetic EnzymesCatalyze early steps in the phenylpropanoid pathway, producing precursors. mdpi.comsemanticscholar.orgRegulation is crucial for precursor supply.
RAS Biosynthetic EnzymeKey enzyme in the synthesis of rosmarinic acid, the direct precursor to SalB. mdpi.comsemanticscholar.orgEssential for the entire salvianolic acid pathway.
SmLACs (e.g., SmLAC7, SmLAC20) Biosynthetic EnzymesCatalyze the final oxidative coupling of rosmarinic acid to form Salvianolic acid B. frontiersin.orgnih.govnih.govSilencing/knockout decreases SalB content; Overexpression increases SalB content. frontiersin.orgnih.gov
SmWRKY40 WRKY Transcription FactorEssential positive regulator of rosmarinic acid and Salvianolic acid B biosynthesis. nih.govOverexpression enhances phenolic acid levels. nih.gov
SmMYB52 R2R3-MYB Transcription FactorPositive regulator that activates promoters of key enzyme genes (SmTAT1, Sm4CL9, etc.). nih.govActivates phenolic acid biosynthesis. nih.gov
SmMYC2 bHLH Transcription FactorPositive regulator that activates both primary and secondary metabolic pathways. frontiersin.orgOverexpression strongly induces SalB biosynthesis. frontiersin.org
SmMYB71 R2R3-MYB Transcription FactorNegative regulator of the pathway. mdpi.comOverexpression decreases salvianolic acid content; Knockout increases content. mdpi.com

Environmental conditions and agricultural practices significantly modulate the production of this compound and other metabolites in S. miltiorrhiza. nih.gov The accumulation of these compounds is a plant's response to its habitat, meaning that geographical location is a major determinant of the chemical profile of the plant. nih.govmdpi.com

Soil composition has a direct impact. A targeted metabolomics study revealed that different soil types lead to significant variations in the content of salvianolic acids and other compounds. nih.gov The study found a significant negative correlation between the amount of available potassium (AK) in the soil and the concentration of Salvianolic acid B. researchgate.netnih.gov Conversely, the presence of certain heavy metals, such as cadmium (Cd) and copper (Cu), was positively correlated with Salvianolic acid B accumulation in one study, suggesting a stress-response mechanism. researchgate.netnih.gov However, other research indicates that Cd can decrease the content of Salvianolic acid B, highlighting the complexity of these interactions. mdpi.com

Climatic factors and cultivation practices are also influential. Lower temperatures and higher levels of UV-B radiation have been linked to increased levels of rosmarinic acid and Salvianolic acid B. nih.gov Drought stress can also affect phenolic acid content, though its effects can be complex and modulated by other factors like nutrient availability. mdpi.com For example, under drought, the application of potassium was found to decrease Salvianolic acid B content while increasing its precursor, rosmarinic acid. mdpi.com Agricultural practices such as intercropping S. miltiorrhiza with other plants, like pepper or sesame, have been shown to alter the content of active ingredients, in some cases increasing the yield of Salvianolic acid B. frontiersin.org

Table 2: Influence of Environmental and Cultivation Factors on Salvianolic Acid B Content

FactorConditionObserved Effect on Salvianolic Acid B (SalB) ContentReference(s)
Growing Location Different geographical originsSignificant variation in content. nih.gov
Soil Potassium (AK) High available potassiumNegative correlation; decreased SalB content. researchgate.netnih.gov
Soil Heavy Metals High Cadmium (Cd) & Copper (Cu)Positive correlation reported in one study; negative correlation for Cd in another. researchgate.netmdpi.comnih.gov
Temperature & UV-B Lower temperature, increased UV-BIncreased SalB content. nih.gov
Water Availability Drought stressIncreased SalB content reported, but can be modified by other factors like potassium. mdpi.com
Intercropping Compound cultivation with pepperIncreased SalB content by 10.25%. frontiersin.org

Given the commercial and medicinal importance of salvianolic acids, significant research has focused on metabolic engineering to increase their production in S. miltiorrhiza or to create novel production platforms. nih.govmdpi.com Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to overproduce specific compounds. mdpi.commdpi.com

One successful strategy involves redirecting metabolic flux away from competing pathways. The biosynthesis of lignin competes with the salvianolic acid pathway for common precursors. nih.gov In one study, researchers simultaneously suppressed two key genes of the lignin pathway (SmCCR and SmCOMT) while overexpressing a transcription factor (AtPAP1) that promotes the phenylpropanoid pathway. This combinational approach successfully channeled precursors towards phenolic acid synthesis, resulting in up to a three-fold increase in Salvianolic acid B accumulation. nih.gov

The development of advanced genetic tools, such as the CRISPR/Cas9 gene-editing system, opens up new possibilities for precise and efficient metabolic engineering in S. miltiorrhiza. nih.gov These technologies allow for the targeted knockout of competing pathway genes or negative regulators with high precision, paving the way for the development of high-yield plant varieties. Furthermore, efforts are being made to reconstruct the entire biosynthetic pathway in microbial hosts like E. coli or yeast, which could enable scalable and controlled industrial production of compounds like Salvianolic acid A, a close relative of this compound. nih.govfrontiersin.org

Future Research Trajectories and Translational Considerations for Isosalvianolic Acid B

Focused Investigations on Unique Biological Activities of Isosalvianolic Acid B

This compound is a naturally occurring phenolic acid found in various plants, including species of Salvia and Mentha. mdpi.comimrpress.com While its more prevalent isomer, salvianolic acid B, has been the subject of extensive research, focused investigations into the specific biological activities of this compound are emerging. Current research indicates its presence as a component in plant extracts with demonstrated biological effects, such as anti-inflammatory, antioxidant, and cardioprotective properties. imrpress.comnih.govnih.gov For instance, it has been identified in extracts of Salvia fruticosa and Origanum vulgare. mdpi.comnih.gov

Future research must aim to delineate the unique pharmacological profile of this compound, independent of its isomers and other co-occurring compounds. Preliminary studies have identified it as a minor compound in extracts of Salvia miltiorrhiza Bunge, which are explored for conditions like atopic dermatitis. nih.gov It has also been detected in Thymbra capitata infusions, which are traditionally used for anti-inflammatory purposes, although specific activities attributed directly to this compound have not yet been detailed. mdpi.com The compound has been noted in studies on Mentha rotundifolia, where extracts displayed anticholinesterase activity, but a direct correlation to this compound was not established. mdpi.com A critical future direction is to isolate high-purity this compound to conduct in-vitro and in-vivo studies that can elucidate its specific mechanisms of action and potential therapeutic targets. Investigations could focus on its effects on cellular signaling pathways, such as the NF-κB pathway, which is a known target for other related phenolic compounds. nih.govtargetmol.com

Table 1: Identified Presence and Associated Biological Activities of Extracts Containing this compound

Plant SpeciesExtract ActivityCitation
Salvia miltiorrhizaAnti-atopic dermatitis nih.gov
Mentha pulegiumCardioprotective imrpress.com
Origanum vulgareAntioxidant mdpi.com
Thymbra capitataAnti-inflammatory, Anti-aging mdpi.com
Mentha rotundifoliaAnticholinesterase, Antioxidant mdpi.comnih.gov
Salvia fruticosaAntioxidant, Antidiabetic nih.gov

Comparative Omics and Functional Studies with Isomeric Salvianolic Acids

This compound shares its molecular formula with several isomers, including salvianolic acid B, salvianolic acid L, and salvianolic acid E, which often coexist in the same plant source. mdpi.comnih.govscispace.com This structural similarity presents a significant analytical challenge, making it difficult to attribute biological effects to a single isomer within a complex extract. um.edu.mo The isomers can be distinguished by their retention times in reversed-phase chromatography, but their nearly identical mass complicates individual quantification and functional analysis. mdpi.comnih.gov

A crucial area for future research is the use of comparative omics (genomics, transcriptomics, proteomics, metabolomics) and functional studies to differentiate the biological effects of this compound from its isomers. Such studies are needed to systematically analyze the differential effects of these isomers on signaling pathways, metabolic enzymes, and transport proteins. nih.gov For example, comparing the transcriptomic profiles of cells treated with highly purified this compound versus salvianolic acid B could reveal unique gene expression signatures and affected pathways. This approach would help to understand if these isomers have distinct or synergistic mechanisms of action. nih.gov Functional assays could then validate these findings, exploring differential impacts on enzyme inhibition, receptor binding, or cellular processes like inflammation and apoptosis.

Application of Advanced Research Methodologies and Technologies

Advancing the understanding of this compound necessitates the application of cutting-edge research technologies. The complexity of the salvianolic acid biosynthetic pathway, which is still not fully elucidated, presents an opportunity for the use of advanced methodologies. tandfonline.commdpi.com

CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system has been successfully used to investigate the biosynthetic pathways of active ingredients in medicinal plants like Salvia miltiorrhiza. frontiersin.orgd-nb.info Researchers have knocked out key enzyme genes, such as rosmarinic acid synthase (RAS) and laccase (LAC) genes, to clarify their roles in the production of salvianolic acid B. frontiersin.orgd-nb.inforesearchgate.netfrontiersin.org This technology can be precisely applied to identify the specific enzymes and regulatory genes involved in the synthesis of this compound, potentially by targeting candidate genes predicted to be part of its unique formation pathway. frontiersin.orgnih.gov

High-Throughput Screening (HTS): HTS assays can be developed to rapidly screen for the biological activities of purified this compound against a wide array of molecular targets. This would accelerate the discovery of its most potent and unique therapeutic effects.

Synthetic Biology: Engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae to produce salvianolic acids is an emerging field. tandfonline.comsemanticscholar.org By introducing and optimizing the relevant biosynthetic genes, synthetic biology approaches could be adapted to specifically produce this compound, providing a scalable and sustainable source for research and development. tandfonline.com

Strategies for Sustainable Production and Bioresource Optimization

The natural abundance of this compound is often low, and it co-exists with multiple isomers, making its isolation from plant sources inefficient. nih.govnih.gov Therefore, developing sustainable and optimized production strategies is paramount.

Plant Cell and Hairy Root Cultures: In vitro culture systems, particularly hairy root cultures of Salvia miltiorrhiza, have been established as a viable biotechnological platform for producing salvianolic acids. nih.govpomics.com These cultures offer advantages like genetic stability and faster growth compared to whole plants. pomics.com Research should focus on optimizing culture conditions and applying elicitors (e.g., silver ions, abscisic acid) to specifically enhance the yield of this compound. pomics.commdpi.com

Metabolic Engineering: As the biosynthetic pathway of salvianolic acids becomes clearer, metabolic engineering can be employed in host plants or microorganisms. tandfonline.com This involves the overexpression of rate-limiting enzymes or the silencing of competing pathways to channel metabolic flux towards the production of this compound. tandfonline.comnih.gov For instance, understanding the role of cytochrome P450 enzymes and laccases could provide targets for genetic manipulation to increase yields. researchgate.netfrontiersin.orgsemanticscholar.org

Bioresource Selection: Further phytochemical screening of various plant species and cultivars could identify natural sources with higher relative concentrations of this compound. mdpi.com For example, studies have shown that the accumulation of bioactive components in Salvia miltiorrhiza can be influenced by environmental factors like soil type. mdpi.comnih.gov

Table 2: Biotechnological Approaches for Salvianolic Acid Production

TechnologyDescriptionPotential for this compoundCitation
Hairy Root CulturesGenetically transformed, fast-growing root cultures for stable secondary metabolite production.Optimization of culture conditions and elicitation to increase specific isomer yield. nih.govpomics.com
Metabolic EngineeringManipulation of biosynthetic pathways by overexpressing or silencing key genes.Targeting specific enzymes to enhance the flux towards this compound synthesis. frontiersin.orgtandfonline.com
Synthetic BiologyEngineering microorganisms to produce plant-derived compounds.De novo biosynthesis in hosts like E. coli or yeast for a sustainable supply. tandfonline.comsemanticscholar.org

Development of Standardized Research Tools and Certified Reference Materials for this compound

Reliable and reproducible research on this compound is critically dependent on the availability of high-purity, certified reference materials (CRMs). While analytical standards and CRMs exist for more abundant salvianolic acids like salvianolic acid A and B, the lack of a widely available, certified standard for this compound has been a limitation. rhhz.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The similar physicochemical properties among isomers make purification difficult, hindering the development of such standards. rhhz.net

The development of a CRM for this compound, following principles outlined in ISO Guides, is a crucial future step. rhhz.netnih.gov This would involve:

High-Purity Preparation: Utilizing advanced chromatographic techniques to isolate this compound with a purity of >98%. nih.govbiocrick.com

Structural Validation: Confirming the chemical structure unequivocally using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rhhz.net

Comprehensive Characterization: Quantifying the purity using mass balance or quantitative NMR (qNMR) methods and assessing for impurities, water content, and residual solvents. um.edu.monih.gov

Homogeneity and Stability Studies: Ensuring the batch is uniform and determining the long-term stability under specified storage conditions to establish a reliable shelf-life. rhhz.net

The availability of such a CRM would enable accurate quantification in biological matrices, facilitate consistent quality control of herbal products, and validate analytical methods across different laboratories, thereby ensuring the reliability of research findings. nih.govunileon.es

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isosalvianolic acid B in plant extracts, and how can reproducibility be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification. Key parameters include column type (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid), and detection wavelength (280–330 nm). Calibration curves using certified reference standards are essential for accuracy. Reproducibility requires strict adherence to extraction protocols (e.g., solvent ratios, temperature) and validation via inter-laboratory comparisons .

Q. Which in vitro models are most appropriate for studying the antioxidant and anti-fibrotic mechanisms of this compound?

  • Methodological Answer : Common models include:

  • Hepatic stellate cells (HSCs) : Used to study TGF-β1-induced activation and MAPK pathway inhibition .
  • Renal tubular epithelial cells : For evaluating autophagy modulation via microRNA-145-5p/PI3K/AKT pathways .
  • Oxidative stress assays : DPPH/ABTS radical scavenging or ROS quantification in endothelial cells. Ensure cell line authentication and include positive controls (e.g., N-acetylcysteine) to validate assay sensitivity .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

  • Methodological Answer : Focus on bioavailability, half-life (t½), and tissue distribution. Administer the compound via oral and intravenous routes in rodent models to calculate absolute bioavailability. Use LC-MS/MS for plasma concentration analysis, and consider enterohepatic recirculation effects. Include metabolite identification (e.g., SMND-309, a major metabolite) to assess bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell passage number, serum concentration) or compound purity. To address this:

  • Standardize protocols : Use identical cell lines, incubation times, and reagent batches.
  • Validate purity : Employ NMR and HPLC-ELSD to confirm ≥95% purity.
  • Statistical reconciliation : Apply meta-analysis to compare studies, adjusting for heterogeneity via random-effects models .

Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s nephroprotective effects?

  • Methodological Answer :

  • Model selection : Use established models like adenine-induced chronic kidney disease or unilateral ureteral obstruction in rodents.
  • Dosage optimization : Conduct dose-response studies (e.g., 10–50 mg/kg/day) to balance efficacy and toxicity.
  • Endpoint analysis : Include histopathology (e.g., PAS staining), biomarkers (e.g., serum creatinine, NGAL), and autophagy markers (LC3-II/Beclin-1). Ensure blinding and randomization to reduce bias .

Q. What strategies optimize the extraction of this compound from Salvia miltiorrhiza while minimizing degradation?

  • Methodological Answer :

  • Solvent selection : Use ethanol-water mixtures (70–80% ethanol) for higher polyphenol yield.
  • Temperature control : Extract at 50–60°C to prevent thermal degradation.
  • Stabilization : Add ascorbic acid (0.1%) to the extract to inhibit oxidation. Validate stability via accelerated aging tests (40°C/75% RH for 6 months) .

Q. How can systematic reviews or meta-analyses on this compound’s mechanisms in hepatic fibrosis be structured to ensure rigor?

  • Methodological Answer :

  • Search strategy : Use databases (PubMed, Embase) with keywords: “this compound,” “hepatic fibrosis,” “MAPK,” “TGF-β1.” Apply inclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro models).
  • Quality assessment : Use tools like SYRCLE’s risk-of-bias tool for animal studies. Exclude studies with unvalidated compound sources.
  • Data synthesis : Perform subgroup analyses by model type (e.g., CCl4 vs. bile duct ligation) and quantify publication bias via funnel plots .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?

  • Methodological Answer :

  • Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to estimate EC50.
  • Omics integration : Apply pathway enrichment analysis (KEGG, GO) to transcriptomic/proteomic data, correlating results with phenotypic outcomes (e.g., fibrosis score).
  • Multiple testing correction : Control false discovery rates using Benjamini-Hochberg adjustment .

Q. How should researchers address variability in this compound’s bioavailability across different animal models?

  • Methodological Answer :

  • Species-specific pharmacokinetics : Compare rodents (Sprague-Dawley rats) and non-rodents (Zebrafish) to identify interspecies differences.
  • Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility. Validate via Cmax and AUC comparisons.
  • Gut microbiota analysis : Profile fecal samples to assess microbial metabolism’s role in bioavailability differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.